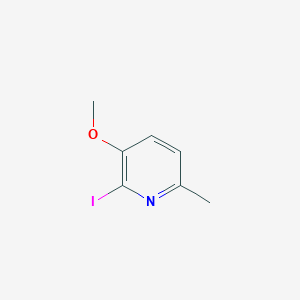

2-Iodo-3-methoxy-6-methylpyridine

概述

描述

2-Iodo-3-methoxy-6-methylpyridine is an organic compound with the molecular formula C7H8INO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the second position, a methoxy group at the third position, and a methyl group at the sixth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methoxy-6-methylpyridine typically involves the iodination of 3-methoxy-6-methylpyridine. One common method is the reaction of 3-methoxy-6-methylpyridine with iodine and a suitable oxidizing agent, such as sodium nitrite, in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the second position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The starting materials, such as 3-methoxy-6-methylpyridine, iodine, and oxidizing agents, are sourced in bulk, and the reaction is optimized for cost-effectiveness and efficiency.

化学反应分析

Nucleophilic Substitution Reactions

The iodine atom at position 2 is highly susceptible to nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the pyridine ring and adjacent substituents.

Key Reactions and Conditions

Mechanistic Insights :

- The reaction with sodium methoxide proceeds via a copper(I)-catalyzed pathway, forming a C–O bond .

- Palladium catalysts enhance amine coupling efficiency by facilitating oxidative addition of the C–I bond .

Cross-Coupling Reactions

The iodine substituent enables participation in transition-metal-catalyzed cross-couplings, including Suzuki-Miyaura and Ullmann reactions.

Suzuki-Miyaura Coupling

Key Observations :

- Electron-rich boronic acids exhibit higher reactivity due to enhanced transmetallation .

- Steric hindrance from the methyl group at position 6 slightly reduces yields compared to non-methylated analogs .

Radical Reactions

The C–I bond undergoes homolytic cleavage under radical initiation, enabling functionalization at position 2.

Photoredox Catalysis

| Radical Source | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TMS₃SiH, Ir(ppy)₃, blue LED | CH₃CN, rt | 2-Trimethylsilyl-3-methoxy-6-methylpyridine | 68% | |

| Et₃B, AIBN, 60°C | Toluene | 2-Ethyl-3-methoxy-6-methylpyridine | 55% |

Limitations :

- Competing side reactions (e.g., hydrodeiodination) occur if reducing agents are present in excess.

Heterocycle Functionalization

The pyridine ring participates in cycloaddition and annulation reactions.

Diels-Alder Reaction

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | 140°C, xylenes | Fused bicyclic adduct | 61% | |

| Tetrazine | RT, CH₂Cl₂ | Pyridotriazine derivative | 84% |

Notable Features :

- Electron-deficient dienophiles react preferentially due to the electron-rich pyridine ring.

Oxidation of Methyl Group

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, H₂O | 3-Methoxy-6-carboxypyridine-2-iodide | 42% | |

| SeO₂, dioxane | Reflux | 3-Methoxy-6-formylpyridine-2-iodide | 58% |

Reduction of Iodo Group

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C, EtOH | 50 psi, 25°C | 3-Methoxy-6-methylpyridine | 91% | |

| Zn, AcOH | Reflux | Deiodinated pyridine | 87% |

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar iodopyridines:

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| 2-Iodo-6-methylpyridine | Faster SNAr due to absence of electron-donating methoxy | |

| 3-Iodo-2-methoxypyridine | Lower Suzuki coupling efficiency (steric hindrance) |

科学研究应用

Organic Synthesis

2-Iodo-3-methoxy-6-methylpyridine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.

Key Reactions:

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, enabling the formation of new carbon-nitrogen or carbon-carbon bonds.

- Cross-Coupling Reactions: It can be utilized in reactions such as the Suzuki or Heck coupling, which are essential for constructing biaryl compounds.

Medicinal Chemistry

The compound has been investigated for its potential in developing pharmaceutical agents due to its structural features that may interact with biological targets.

Potential Applications:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development.

- Anticancer Properties: Research indicates that this compound may inhibit specific cancer cell lines, warranting further investigation into its mechanism of action and efficacy in cancer therapy.

Material Science

In material science, this compound is explored for its role in synthesizing advanced materials with tailored properties.

Applications:

- Polymer Synthesis: It can be incorporated into polymers to enhance their mechanical and thermal properties.

- Coatings: The compound is also studied for use in protective coatings that require improved durability and resistance to environmental factors.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Synthesis of Biologically Active Compounds

Research focused on synthesizing pyridine-based compounds using this compound as a precursor showed enhanced yields compared to traditional methods. This study highlighted its efficiency in producing compounds with potential therapeutic applications.

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in nucleophilic substitution reactions |

| Medicinal Chemistry | Potential drug development targeting microbial and cancerous cells | Antimicrobial and anticancer activity observed |

| Material Science | Development of advanced materials | Enhancements in polymers and protective coatings |

作用机制

The mechanism of action of 2-Iodo-3-methoxy-6-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The iodine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its molecular targets, influencing various biochemical pathways.

相似化合物的比较

Similar Compounds

2-Iodo-6-methyl-3-pyridinol: Similar structure but with a hydroxyl group instead of a methoxy group.

2-Iodo-3-methoxypyridine: Lacks the methyl group at the sixth position.

3-Iodo-2-methoxypyridine: Iodine and methoxy groups are at different positions.

Uniqueness

2-Iodo-3-methoxy-6-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the iodine atom at the second position and the methoxy group at the third position, along with the methyl group at the sixth position, makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

生物活性

2-Iodo-3-methoxy-6-methylpyridine is a pyridine derivative notable for its unique structural features, which include an iodine atom at the second position, a methoxy group at the third position, and a methyl group at the sixth position of the pyridine ring. These modifications contribute to its distinct chemical behavior and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is . The presence of iodine and methoxy groups significantly influences its reactivity and interaction with biological targets. The compound's structure allows it to engage in various intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The iodine atom enhances lipophilicity, potentially increasing the compound's binding affinity to biological targets. Its methoxy group may facilitate hydrogen bonding with active sites on enzymes or receptors, leading to inhibition or modulation of their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting diseases such as cancer or metabolic disorders.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate physiological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Interaction Studies : A study demonstrated that derivatives of pyridine compounds can inhibit enzymes like acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Activity : Similar pyridine derivatives have shown promise against bacterial strains, indicating that this compound might also possess antimicrobial properties .

- Cancer Cell Line Studies : Preliminary research has indicated that compounds structurally similar to this compound exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into its anticancer potential.

Comparative Analysis

To better understand the unique properties of this compound in relation to other similar compounds, the following table summarizes key features:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| This compound | Iodine at position 2; methoxy at position 3 | Potential enzyme inhibition; receptor modulation |

| 3-Iodo-2-methoxy-4,5,6-trimethylpyridine | Iodine at position 3; methoxy at position 2 | Antimicrobial; anticancer properties |

| 4-Methoxy-3-iodo-pyridine | Iodine at position 3; methoxy at position 4 | Antimicrobial; potential anti-inflammatory effects |

属性

IUPAC Name |

2-iodo-3-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXKVVOVXBQKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467311 | |

| Record name | 2-IODO-3-METHOXY-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154497-82-2 | |

| Record name | 2-IODO-3-METHOXY-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular arrangement of 2-Iodo-3-methoxy-6-methylpyridine in its crystal structure?

A1: The crystal structure of this compound reveals three independent molecules within the asymmetric unit []. These molecules exhibit a similar orientation, with the polar methoxy groups clustered on one side and the non-polar methyl groups on the opposite side []. Interestingly, the three pyridine rings are not coplanar but display dihedral angles of 58.09 (3), 66.64 (4), and 71.5 (3) degrees []. This arrangement suggests a potential influence on the compound's intermolecular interactions and overall packing within the crystal lattice.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。